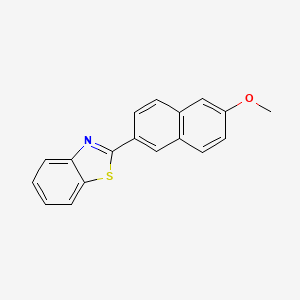
2-ethynyl-4-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C9H5NO3 It features a benzene ring substituted with an ethynyl group at the second position and a nitro group at the fourth position, along with an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-4-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of benzaldehyde to introduce the nitro group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts used in the process.
化学反应分析
Types of Reactions: 2-Ethynyl-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like organolithium or Grignard reagents can be employed for nucleophilic addition reactions.
Major Products:
Oxidation: 2-Ethynyl-4-nitrobenzoic acid.
Reduction: 2-Ethynyl-4-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Ethynyl-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives can be used in the study of enzyme inhibition and other biochemical processes.
作用机制
The mechanism of action of 2-ethynyl-4-nitrobenzaldehyde largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The ethynyl group can act as a reactive site for nucleophilic addition, leading to the formation of various substituted products. The aldehyde group can undergo oxidation or condensation reactions, contributing to the compound’s versatility in synthetic chemistry .
相似化合物的比较
2-Ethynylbenzaldehyde: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
4-Nitrobenzaldehyde: Lacks the ethynyl group, limiting its use in reactions that require this functional group.
2-Ethynyl-4-fluorobenzaldehyde: Similar structure but with a fluorine substituent instead of a nitro group, leading to different reactivity and applications.
Uniqueness: 2-Ethynyl-4-nitrobenzaldehyde is unique due to the presence of both the ethynyl and nitro groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and high-performance materials.
属性
CAS 编号 |
179129-22-7 |
|---|---|
分子式 |
C14H10ClFN4 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(E)-2-(4-methylphenyl)ethenyl]phenanthrene](/img/structure/B1180453.png)

![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)


